molecular formula C22H24N2O4S2 B2839013 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylbenzyl)thiophene-2-carboxamide CAS No. 1251609-22-9

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylbenzyl)thiophene-2-carboxamide

Cat. No.: B2839013
CAS No.: 1251609-22-9
M. Wt: 444.56
InChI Key: JCMHGTDVWWSWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylbenzyl)thiophene-2-carboxamide, also known as EMMS, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in drug development. EMMS has been found to exhibit promising pharmacological properties, making it a potential candidate for the treatment of various diseases.

Scientific Research Applications

Inhibition of Carbonic Anhydrases

Compounds similar to 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylbenzyl)thiophene-2-carboxamide have been studied for their inhibitory effects on carbonic anhydrase (CA) enzymes. For instance, aromatic sulfonamides have demonstrated nanomolar inhibition against various carbonic anhydrase isoforms, showcasing their potential as therapeutic agents in treating diseases where CA activity is implicated, such as glaucoma, epilepsy, and certain cancers (Supuran, Maresca, Gregáň, & Remko, 2013).

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory activity of sulfonamide derivatives. Studies have shown that certain compounds exhibit marked anti-inflammatory effects in animal models, suggesting their potential as novel anti-inflammatory agents with fewer side effects compared to traditional drugs (Cong Ri-gang, 2007).

Antimalarial Properties

Benzothiophene carboxamide derivatives have been synthesized and evaluated as inhibitors of the Plasmodium falciparum enoyl-ACP reductase, an essential enzyme in the fatty acid biosynthesis pathway of the malaria parasite. These compounds, including bromo-benzothiophene carboxamide derivatives, showed potent inhibitory activity, indicating their promise as antimalarial agents (Banerjee et al., 2011).

Antimicrobial and Docking Studies

Research into ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates has included synthesis, characterization, antimicrobial activity evaluation, and docking studies. These compounds have been investigated for their potential as antimicrobial agents, further highlighting the diverse bioactivity of thiophene derivatives (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Inhibition of Cell Adhesion Molecules

Additionally, benzo[b]thiophene-2-carboxamides have been studied for their ability to inhibit the upregulation of adhesion molecules (E-selectin, ICAM-1, and VCAM-1) on endothelial cells. This effect could potentially reduce the adherence of neutrophils to activated endothelial cells, offering a therapeutic approach for inflammatory diseases (Boschelli et al., 1995).

Properties

IUPAC Name

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-4-28-19-11-9-18(10-12-19)24(3)30(26,27)20-13-14-29-21(20)22(25)23-15-17-7-5-16(2)6-8-17/h5-14H,4,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMHGTDVWWSWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.